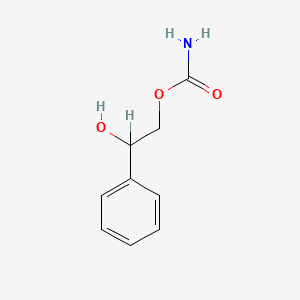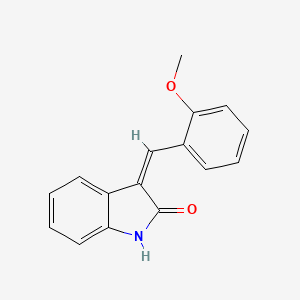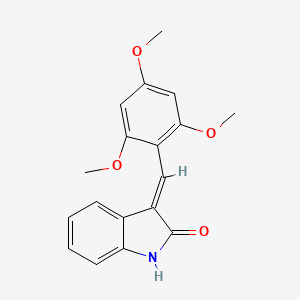
Talopram
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .
Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.
科学研究应用
Talopram has been primarily studied for its potential use in the treatment of depression due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its structural similarity to other antidepressants like cithis compound and melitracen has made it a subject of interest in medicinal chemistry research . Additionally, this compound has been used in studies to understand the structure-activity relationship of norepinephrine reuptake inhibitors and their effects on the central nervous system .
作用机制
Talopram exerts its effects by selectively inhibiting the reuptake of norepinephrine in the central nervous system . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The molecular target of this compound is the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
相似化合物的比较
Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound.
Melitracen: An antidepressant with a similar structure and mechanism of action.
Talsupram: Another norepinephrine reuptake inhibitor that was researched alongside this compound.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake, which distinguishes it from cithis compound that primarily inhibits serotonin reuptake . This selective action makes this compound a valuable compound for studying the effects of norepinephrine reuptake inhibition on mood and behavior .
属性
CAS 编号 |
7182-51-6 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |
InChI 键 |
LJBBMCNHIUJBDU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
外观 |
Solid powder |
Key on ui other cas no. |
7182-51-6 7013-41-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
7013-41-4 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)


![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)




